叔丁醇铪

描述

Hafnium tert-butoxide (Hf(OtBu)₄) is a mononuclear, volatile precursor used for the deposition of Hafnium Oxide (HfO₂) and other hafnium-doped thin films via vapor deposition techniques. These deposited films exhibit a high dielectric constant, making them suitable for semiconductor devices .

Synthesis Analysis

Research on the synthesis of hafnium precursors, including isopropoxide and tert-butoxide complexes, has been conducted. These precursors are essential for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. The synthesis methods have been optimized, and comparisons have been made with commercial sources .Molecular Structure Analysis

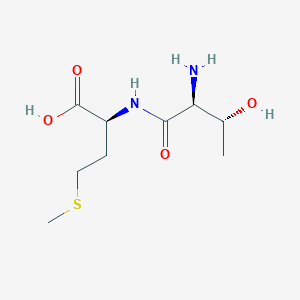

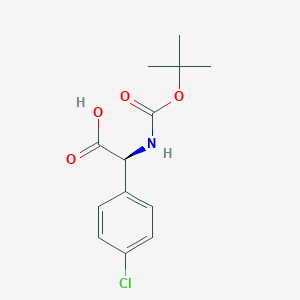

Hafnium tert-butoxide consists of a central hafnium atom coordinated with four bulky tert-butoxide ligands (Hf(OC(CH₃)₃)₄). The ligands play a crucial role in determining its reactivity and stability .Chemical Reactions Analysis

Hafnium tert-butoxide undergoes surface reactions during deposition. It provides sufficient oxygen to produce stoichiometric HfO₂ films. The reactivity of hafnium precursors depends on their thermal stability and ligand size. Hafnium amides exhibit higher reactivity than alkoxides and halides in surface reactions .科学研究应用

Hafnium tert-butoxide Applications in Scientific Research

Semiconductor Device Fabrication: Hafnium tert-butoxide is used as a precursor for vapor deposition techniques to deposit HfO2 and other hafnium-doped thin films. These films have a high dielectric constant, making them suitable for semiconductor devices .

Sol-Gel Synthesis: It serves as a sol-gel precursor to synthesize ultra-thin films of hafnium oxide (HfO2) with enhanced dielectric properties, which are crucial in microelectronics .

Transesterification Catalysis: This compound acts as a transesterification catalyst in the synthesis of poly(butylene succinate) (PBS), a biodegradable polymer used in packaging, agricultural, and medical applications .

Electronic Applications: Hafnium tert-butoxide is utilized to fabricate BaHfO3 (Barium hafnate) perovskite nanocrystals, which have various electronic applications due to their unique perovskite structure .

High-k Dielectric Material Research: Research into high-k dielectric materials for advanced electronics often involves Hafnium oxide (HfO2), which can be derived from Hafnium tert-butoxide due to its remarkable properties such as high permittivity and wide band gap .

Surface Chemistry Analysis: In surface chemistry, Attenuated Total Reflectance (ATR) FTIR techniques use Hafnium tert-butoxide to examine solids, powders, pastes, and liquids in various fields including food analysis, biomedical applications, polymers, and thin films .

作用机制

Target of Action

Hafnium tert-butoxide is primarily used as a precursor for the deposition of Hafnium Oxide (HfO2) and other hafnium doped thin films . The primary target of Hafnium tert-butoxide is the substrate on which these films are deposited .

Mode of Action

Hafnium tert-butoxide interacts with its targets through a process known as vapor deposition . In this process, Hafnium tert-butoxide is heated to produce a vapor, which then condenses on the substrate to form a thin film .

Biochemical Pathways

The deposition of HfO2 and other hafnium doped thin films affects the electrical properties of the substrate . These films have a high dielectric constant, making them suitable for use in semiconductor devices .

Pharmacokinetics

The compound must be heated to produce a vapor, which can then interact with the substrate .

Result of Action

The deposition of HfO2 and other hafnium doped thin films results in substrates with enhanced electrical properties . These films have a high dielectric constant, which is beneficial in the production of semiconductor devices .

Action Environment

The efficacy and stability of Hafnium tert-butoxide are influenced by environmental factors such as temperature and pressure . The compound must be heated to produce a vapor for the deposition process, and the pressure can affect the rate of deposition .

属性

IUPAC Name |

hafnium(4+);2-methylpropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9O.Hf/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVIPWQGBBCHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36HfO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433026 | |

| Record name | HAFNIUM TERT-BUTOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium tert-butoxide | |

CAS RN |

2172-02-3 | |

| Record name | HAFNIUM TERT-BUTOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium tert-butoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of hafnium tert-butoxide in materials science?

A1: Hafnium tert-butoxide serves as a precursor for producing hafnium dioxide (HfO2) nanoparticles, a material with significant potential in microelectronics and optics. [, , , , , , , ].

Q2: How does the structure of hafnium tert-butoxide influence the properties of the resulting HfO2 nanoparticles?

A2: Research has shown a "precursor structure effect" []. Variations in the nuclearity of modified hafnium tert-butoxide compounds, ranging from monomers to tetramers, lead to distinct morphologies in the synthesized HfO2 nanoparticles under identical processing conditions.

Q3: Can you elaborate on the "precursor structure effect" with an example?

A3: When researchers used a monomeric hafnium tert-butoxide derivative ([Hf(OBu(t))4], 8), a dimeric derivative (19a, 22), and a tetrameric derivative (25) under identical solvothermal conditions, they observed different HfO2 nanoparticle morphologies after thermal treatment. This suggests that the initial structure of the hafnium tert-butoxide precursor influences the final nanoparticle morphology [].

Q4: What are the advantages of using hafnium tert-butoxide in chemical vapor deposition (CVD) for HfO2 thin films?

A4: Hafnium tert-butoxide offers advantages as a CVD precursor due to its relatively high vapor pressure. This property allows for efficient delivery of the precursor to the substrate during the deposition process [, , , ].

Q5: How does the choice of oxygen precursor in plasma-enhanced chemical vapor deposition (PECVD) affect HfO2 film properties when using hafnium tert-butoxide?

A5: Research indicates that oxygen precursors like water vapor, high purity O2, and N2O significantly impact the properties of HfO2 films deposited via PECVD using hafnium tert-butoxide and silane []. This highlights the importance of optimizing the oxygen precursor for desired film characteristics.

Q6: Beyond microelectronics, are there other applications for hafnium tert-butoxide?

A6: Yes, hafnium tert-butoxide has shown promise in preparing permanently hydrophobic aerogels []. When combined with silicone polymers during the sol-gel process, it imparts hydrophobic properties to the resulting aerogel, enhancing its water resistance and broadening its potential applications.

Q7: Are there any studies on modifying hafnium tert-butoxide to control the properties of the resulting materials?

A7: Researchers have successfully synthesized a family of modified hafnium tert-butoxide compounds []. These modifications involve reactions with Lewis basic solvents, phenols, and polydentate alcohols. This approach allows for fine-tuning the reactivity and properties of the precursor, leading to controlled variations in the final HfO2 nanomaterials.

Q8: What challenges are associated with synthesizing SrNbO3 thin films, and how does hafnium tert-butoxide address these challenges?

A8: Creating SrNbO3 thin films is challenging due to the instability of the Nb4+ oxidation state. Hybrid molecular beam epitaxy (MBE) utilizing a hafnium tert-butoxide precursor for Hf allows for the deposition of a SrHfO3 capping layer on SrNbO3. This capping layer helps preserve the desired Nb4+ state and the crystalline quality of the SrNbO3 under atmospheric conditions [].

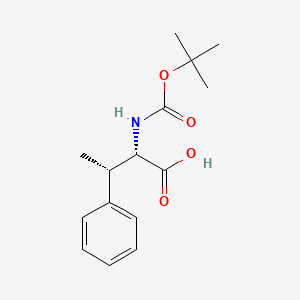

Q9: Has hafnium tert-butoxide been used in organic synthesis?

A9: Yes, chiral complexes of hafnium tert-butoxide with BINOL-based ligands have been successfully employed as catalysts in the enantioselective Friedel-Crafts alkylation of indoles []. This highlights the potential of hafnium tert-butoxide as a Lewis acid catalyst in organic reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。